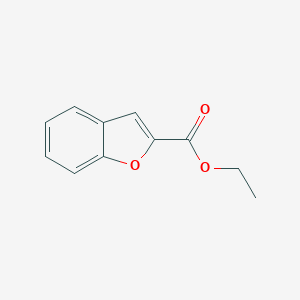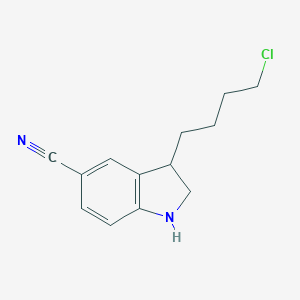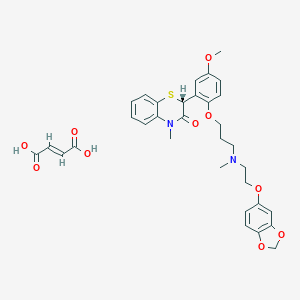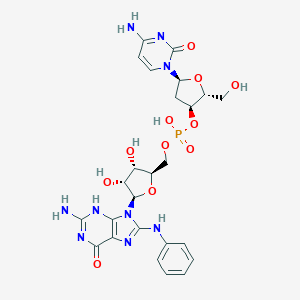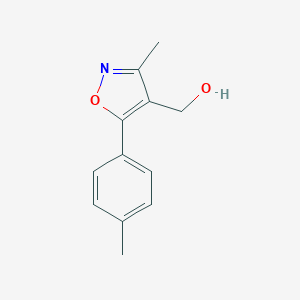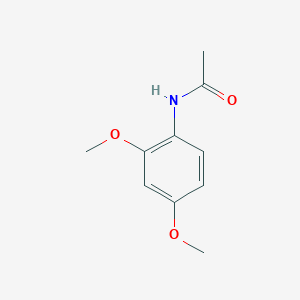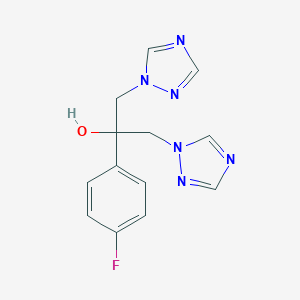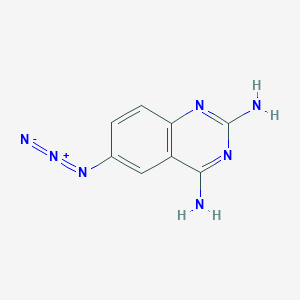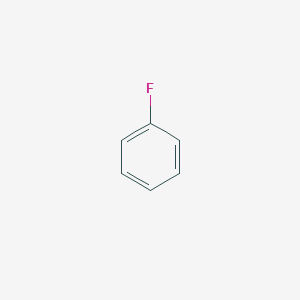
Paclitaxel Photodegradant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paclitaxel photodegradant is a compound derived from the degradation of paclitaxel, a widely used chemotherapeutic agent. Paclitaxel is known for its effectiveness in treating various types of cancers, including ovarian, breast, and lung cancers. The photodegradation of paclitaxel occurs when it is exposed to light, leading to the formation of various degradation products. Understanding these degradation products is crucial for ensuring the stability and efficacy of paclitaxel in pharmaceutical formulations .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of paclitaxel photodegradant involves exposing paclitaxel to light under controlled conditions. This can be achieved using ultraviolet light or sunlight. The reaction conditions, such as the intensity and duration of light exposure, temperature, and solvent used, can significantly influence the degradation process and the resulting products .
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in a controlled environment to ensure consistency and reproducibility. This involves using specialized equipment to regulate light exposure and other reaction conditions. The degradation products are then isolated and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
Paclitaxel photodegradant undergoes various chemical reactions, including:
Oxidation: The exposure to light can lead to the oxidation of paclitaxel, resulting in the formation of hydroxylated products.
Reduction: Although less common, reduction reactions can also occur, leading to the formation of reduced degradation products.
Substitution: Light exposure can cause substitution reactions, where functional groups in paclitaxel are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the study of this compound include:
Solvents: Methanol, acetonitrile, and water are commonly used solvents.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents can be used to study the reduction reactions.
Major Products Formed
The major products formed from the photodegradation of paclitaxel include hydroxylated paclitaxel, deacetylated paclitaxel, and other structurally modified derivatives. These products are characterized using advanced analytical techniques to understand their structure and properties .
科学研究应用
Paclitaxel photodegradant has several scientific research applications, including:
Chemistry: Studying the photodegradation of paclitaxel helps in understanding the stability and reactivity of the compound under different conditions.
Biology: The degradation products can be used to study the biological activity and toxicity of paclitaxel and its derivatives.
Medicine: Understanding the degradation products is crucial for developing stable and effective pharmaceutical formulations of paclitaxel.
作用机制
The mechanism of action of paclitaxel photodegradant involves its interaction with cellular components. Paclitaxel itself works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. The degradation products of paclitaxel may have different mechanisms of action, depending on their structure and reactivity. Some degradation products may retain the ability to interact with microtubules, while others may have different molecular targets and pathways .
相似化合物的比较
Similar Compounds
Similar compounds to paclitaxel photodegradant include other taxane derivatives and their degradation products. Some of these compounds include:
Docetaxel: Another widely used chemotherapeutic agent with a similar mechanism of action to paclitaxel.
Cabazitaxel: A semi-synthetic derivative of paclitaxel with improved efficacy and reduced resistance.
Baccatin III: A precursor to paclitaxel that is also subject to photodegradation.
Uniqueness
This compound is unique due to its specific degradation pathway and the resulting products. The study of these degradation products provides valuable insights into the stability and efficacy of paclitaxel, which is crucial for its use in cancer treatment .
属性
CAS 编号 |
146139-03-9 |
|---|---|
分子式 |
C47H51NO14 |
分子量 |
853.9 g/mol |
IUPAC 名称 |
[(2R,4S,5S,7R,10S,12S,15S,16S)-2,10-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54)/t25-,31+,32+,33-,34?,35-,37+,41-,43+,44?,45+,46?,47?/m1/s1 |
InChI 键 |
DVCCAPSSSZMPLX-JAUDPLDNSA-N |
SMILES |
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
手性 SMILES |
C[C@@H]1[C@H](CC2([C@H](C34C1(C2(C)C)[C@H](C(=O)[C@@]3([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)[C@@H](C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
规范 SMILES |
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
同义词 |
(1S,2S,4S,5S,6R,7aS,8S,9aR,11aS)-4-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-1-(benzoyloxy)-2,8-dihydroxy-5,7a,12,12-tetramethyl-7-oxododecahydro-1H-2,5a-methanocyclohepta[3,3a]indeno[5,4-b]oxete-6,11a-diyl Diacetate; 3H-4,7a-Methanocycl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


